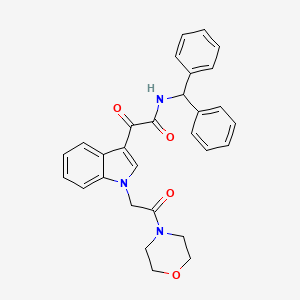

N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide

Description

N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole-based compound featuring a benzhydryl group, a morpholino-2-oxoethyl substituent, and an oxoacetamide backbone. The benzhydryl moiety enhances lipophilicity, which may improve membrane permeability, while the morpholino group could modulate solubility and pharmacokinetic properties .

Properties

IUPAC Name |

N-benzhydryl-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]-2-oxoacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H27N3O4/c33-26(31-15-17-36-18-16-31)20-32-19-24(23-13-7-8-14-25(23)32)28(34)29(35)30-27(21-9-3-1-4-10-21)22-11-5-2-6-12-22/h1-14,19,27H,15-18,20H2,(H,30,35) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIALDPBXYQEUGC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C(=O)CN2C=C(C3=CC=CC=C32)C(=O)C(=O)NC(C4=CC=CC=C4)C5=CC=CC=C5 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H27N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

481.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in pharmaceutical research due to its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties. This article examines its biological activity, synthesizing findings from diverse research studies and clinical evaluations.

Chemical Structure and Properties

The compound has a complex structure characterized by an indole moiety, which is known for its diverse biological activities. Its molecular formula is with a molecular weight of approximately 396.45 g/mol. The presence of the morpholino group enhances its solubility and bioavailability, making it an attractive candidate for drug development.

Biological Activity Overview

Research indicates that N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibits several biological activities:

-

Anti-Cancer Activity :

- Mechanism : The compound has been shown to induce apoptosis in various cancer cell lines, including HeLa (cervical cancer), MCF7 (breast cancer), and HepG2 (liver cancer) cells. The induction of apoptosis is mediated through the activation of caspases, specifically caspase-3, caspase-8, and caspase-9, which are critical for the apoptotic pathway .

- IC50 Values : In vitro studies have reported varying IC50 values across different cell lines, highlighting its potency. For instance, one derivative exhibited an IC50 value of 10.56 µM against HepG2 cells .

-

Anti-inflammatory Activity :

- The compound acts as an inhibitor of phospholipase A₂ enzymes, which play a pivotal role in the inflammatory response by mediating the release of arachidonic acid and subsequent production of leukotrienes and prostaglandins . This action suggests potential therapeutic applications in treating inflammatory diseases.

- Cytotoxicity :

Table 1: Biological Activity Data

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| N-benzhydryl derivative | HepG2 | 10.56 ± 1.14 | Caspase activation |

| N-benzhydryl derivative | MCF7 | 15.42 ± 0.89 | Caspase activation |

| N-benzhydryl derivative | HeLa | 20.34 ± 0.76 | Caspase activation |

Study 1: Induction of Apoptosis

In a controlled laboratory setting, researchers treated HepG2 cells with varying concentrations of N-benzhydryl derivatives and assessed apoptosis through flow cytometry. Results indicated a dose-dependent increase in apoptotic cells correlating with higher concentrations of the compound.

Study 2: Anti-inflammatory Effects

A separate study focused on the anti-inflammatory properties of N-benzhydryl derivatives by measuring the inhibition of phospholipase A₂ activity in vitro. Results demonstrated significant inhibition compared to control groups, suggesting potential use in managing inflammation-related conditions.

Scientific Research Applications

N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide is a compound of significant interest in medicinal chemistry, particularly for its potential applications in pharmacology and therapeutic development. This article explores its diverse applications, synthesizing insights from various authoritative sources.

Pharmacological Activity

Research indicates that compounds similar to N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide exhibit significant inhibition of phospholipase A2 enzymes, which play a crucial role in inflammatory pathways. This inhibition can lead to reduced production of pro-inflammatory mediators such as leukotrienes and prostaglandins, making these compounds valuable in treating inflammatory diseases .

Cancer Treatment

The compound has demonstrated potential as an anticancer agent. Studies have shown that indole derivatives can inhibit various signaling pathways involved in tumor growth and metastasis. For instance, the compound's structural components may interact with molecular targets associated with mTOR and PI3K pathways, which are critical in cancer cell proliferation and survival .

Neuroprotective Effects

There is emerging evidence suggesting that N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide may possess neuroprotective properties. Compounds that modulate neurotransmitter systems or exhibit antioxidant activity can help in conditions such as neurodegenerative diseases .

Data Tables

To better understand the applications and efficacy of N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide, the following tables summarize relevant data from various studies:

Case Study 1: Anti-inflammatory Activity

A study conducted on similar compounds demonstrated a significant reduction in inflammatory markers in animal models when treated with N-benzhydryl derivatives. The results indicated a promising avenue for developing new anti-inflammatory drugs.

Case Study 2: Cancer Cell Line Testing

Research involving various cancer cell lines showed that N-benzhydryl derivatives could significantly decrease cell viability, suggesting their potential use as chemotherapeutic agents. The mechanism involved modulation of key signaling pathways that promote tumor growth.

Case Study 3: Neuroprotection in Animal Models

In vivo studies highlighted the neuroprotective effects of related indole compounds, showing improved outcomes in models of neurodegeneration. These findings support further exploration into their therapeutic potential for conditions like Alzheimer's disease.

Comparison with Similar Compounds

Comparison with Structural Analogs

N-Substituted 2-(2-(Adamantan-1-yl)-1H-Indol-3-yl)-2-Oxoacetamide Derivatives

These compounds, such as 5r (IC₅₀ = 10.56 ± 1.14 µM against HepG2 cells), share the indole-oxoacetamide core but replace the benzhydryl and morpholino groups with adamantane. Key findings include:

- Mechanism : Activation of caspase-8 and caspase-3, inducing apoptosis in HepG2 cells .

- Selectivity : Higher potency against liver cancer (HepG2) compared to HeLa and MCF-7 cells .

- Synthesis : Adamantane-1-carbonyl chloride is coupled with indole intermediates, followed by amidation .

Key Differences :

- The morpholino group in the target compound may enhance aqueous solubility and reduce off-target toxicity.

- Benzhydryl vs. Adamantane : The benzhydryl group in the target compound could enable π-π stacking interactions with protein targets, offering a distinct binding profile .

2-(1H-Indol-3-yl)-N-[2-(4-Morpholinyl)ethyl]-2-oxoacetamide

This analog () shares the morpholinoethyl substituent but lacks the benzhydryl group. Structural similarities suggest:

- Pharmacokinetics: The morpholino group likely improves solubility compared to adamantane derivatives.

D-24851: A Microtubule-Targeting Indole Derivative

D-24851 (N-(pyridin-4-yl)-[1-(4-chlorbenzyl)-indol-3-yl]-glyoxyl-amid) exhibits a distinct mechanism:

- Mechanism: Microtubule destabilization via a non-overlapping tubulin-binding site, overcoming multidrug resistance (MDR) .

- Efficacy : Curative in vivo activity in Yoshida AH13 sarcoma models without neurotoxicity .

- Comparison: The target compound’s benzhydryl and morpholino groups may favor apoptosis over microtubule disruption, suggesting divergent therapeutic applications.

8,9-Dihydrocoscinamide B

This natural indole derivative (N-(2-(1H-Indol-3-yl) ethyl)-2-(1H-indol-3-yl)-2-oxoacetamide) lacks synthetic substituents like benzhydryl or morpholino but shows:

Structure-Activity Relationship (SAR) Analysis

| Compound | Key Substituents | IC₅₀ (HepG2) | Mechanism | Advantages |

|---|---|---|---|---|

| Target Compound | Benzhydryl, Morpholinoethyl | N/A | Caspase-8/3 (predicted) | Enhanced solubility, novel binding |

| Adamantane Derivative (5r) | Adamantane | 10.56 µM | Caspase-8/3 activation | High potency, selective for HepG2 |

| D-24851 | Chlorobenzyl, Pyridinyl | N/A | Microtubule destabilization | MDR reversal, oral bioavailability |

| 8,9-Dihydrocoscinamide B | Natural indole dimer | N/A | Antimicrobial | Broad-spectrum activity |

SAR Insights :

- Hydrophobic Groups (Adamantane/Benzhydryl) : Improve target affinity but may compromise solubility.

- Chlorobenzyl (D-24851) : Enables unique microtubule interactions, bypassing MDR mechanisms .

Q & A

Q. What are the optimized synthetic routes for N-benzhydryl-2-(1-(2-morpholino-2-oxoethyl)-1H-indol-3-yl)-2-oxoacetamide?

The synthesis typically involves sequential functionalization of the indole core. A common approach is:

Alkylation : React 1H-indole with 2-chloroethyl morpholine under basic conditions (e.g., K₂CO₃ in DMF) to introduce the morpholinoethyl group at the N1 position .

Oxoacetamide formation : Treat the intermediate with oxalyl chloride, followed by coupling with benzhydrylamine in the presence of a base like triethylamine .

Purification : Use column chromatography (silica gel, hexane/EtOAc gradient) and recrystallization (e.g., methanol/water) to achieve >95% purity. Monitor reaction progress via TLC (Rf ~0.3 in 3:7 hexane/EtOAc) .

Q. How can spectroscopic techniques (NMR, IR, MS) be applied to characterize this compound?

Q. What purification strategies are effective for removing byproducts in the final step?

- Chromatography : Use reverse-phase HPLC (C18 column, acetonitrile/water gradient) to separate polar impurities .

- Recrystallization : Optimize solvent polarity (e.g., ethanol/water) to isolate the product with >99% purity. Monitor using melting point analysis (e.g., 210–212°C) .

Advanced Research Questions

Q. How can computational modeling (DFT, molecular docking) predict the compound’s bioactivity?

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to analyze electronic properties (e.g., HOMO-LUMO gap for reactivity) and vibrational modes .

- Docking Studies : Use AutoDock Vina to simulate binding to target proteins (e.g., tubulin for anticancer activity). Validate with experimental IC₅₀ values from cytotoxicity assays .

Q. How should researchers resolve contradictions between crystallographic and spectroscopic data?

- X-ray vs. NMR : If NMR suggests conformational flexibility (e.g., multiplets for morpholine CH₂ groups), compare with X-ray structures to identify dominant conformers in the solid state .

- Dynamic Effects : Perform variable-temperature NMR to assess rotational barriers (e.g., benzhydryl group rotation) .

Q. What methodologies validate the compound’s antimicrobial activity in vitro?

Q. How can structure-activity relationships (SAR) guide derivative design?

Q. What analytical techniques confirm polymorphic forms of the compound?

Q. How are stability studies conducted under physiological conditions?

- pH Stability : Incubate in PBS (pH 7.4) and simulated gastric fluid (pH 2.0) at 37°C. Monitor degradation via HPLC over 48 hours .

- Light Sensitivity : Expose to UV-Vis light (λ = 254 nm) and quantify photodegradation products using LC-MS .

Q. What strategies mitigate cytotoxicity in normal cell lines during preclinical testing?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.